molecular formula C14H20BrNO3 B4889950 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-ol

1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-ol

Cat. No.: B4889950
M. Wt: 330.22 g/mol
InChI Key: HPKXHWWFASZXQH-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-ol is an organic compound that belongs to the class of piperidines This compound features a piperidine ring substituted with a 5-bromo-2,4-dimethoxyphenyl group and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2,4-dimethoxybenzyl alcohol to introduce the bromine atom at the 5-position. This is followed by the formation of the piperidine ring through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity. This could include the use of more efficient catalysts, optimized reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-one.

    Reduction: Formation of 1-[(2,4-Dimethoxyphenyl)methyl]piperidin-3-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and hydroxyl functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,5-dimethoxybenzene
  • 4-Bromo-1,2-dimethoxybenzene
  • 1-Bromo-3,5-dimethoxybenzene

Uniqueness

1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-ol is unique due to the presence of both a piperidine ring and a 5-bromo-2,4-dimethoxyphenyl group. This combination of structural features imparts distinct chemical and biological properties that are not observed in the similar compounds listed above .

Properties

IUPAC Name

1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-18-13-7-14(19-2)12(15)6-10(13)8-16-5-3-4-11(17)9-16/h6-7,11,17H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKXHWWFASZXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCCC(C2)O)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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